Cas no 28478-40-2 (5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone)

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone
- AKOS006278120
- FS-1581
- 28478-40-2
- 1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one
- DA-42908
- 1-(5-Chloro-2-methoxy-4-methylphenyl)-1-ethanone
- SCHEMBL3928834
- CS-0357885
- 5-Chloro-2-methoxy-4-methylacetophenone
- LEACQUIPGGZTPU-UHFFFAOYSA-N
- 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
- 111-804-7
- 1-(5-Chloro-2-methoxy-4-methylphenyl)-ethanone
-
- MDL: MFCD03789140
- インチ: InChI=1S/C10H11ClO2/c1-6-4-10(13-3)8(7(2)12)5-9(6)11/h4-5H,1-3H3
- InChIKey: LEACQUIPGGZTPU-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C(=O)C)C(=C1)OC)Cl
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26.3Ų
5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1242793-250mg |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 250mg |
$150 | 2024-06-06 | |
eNovation Chemicals LLC | Y1242793-5g |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 5g |
$255 | 2025-02-19 | |
A2B Chem LLC | AL88279-250mg |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 250mg |
$16.00 | 2024-04-20 | |
A2B Chem LLC | AL88279-5g |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 5g |
$95.00 | 2024-04-20 | |
1PlusChem | 1P00PHHZ-250mg |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 250mg |
$17.00 | 2025-03-01 | |
1PlusChem | 1P00PHHZ-1g |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 1g |
$32.00 | 2025-03-01 | |
A2B Chem LLC | AL88279-1g |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 1g |
$30.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1242793-250mg |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 250mg |
$150 | 2025-02-19 | |
eNovation Chemicals LLC | Y1242793-250mg |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 250mg |
$150 | 2025-02-25 | |
eNovation Chemicals LLC | Y1242793-5g |
1-(5-chloro-2-methoxy-4-methylphenyl)ethan-1-one |
28478-40-2 | 99% | 5g |
$255 | 2025-02-25 |
5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
5-Chloro-2-methoxy-4-methyl-3-nitroacetophenoneに関する追加情報
5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone (CAS 28478-40-2): A Comprehensive Overview
5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone (CAS 28478-40-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted acetophenone derivative exhibits unique chemical properties that make it valuable for various synthetic applications. With the increasing demand for novel intermediates in drug discovery, compounds like 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone are becoming increasingly important in modern organic chemistry.
The molecular structure of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone features multiple functional groups that contribute to its reactivity. The presence of both chloro and nitro substituents on the aromatic ring, combined with the methoxy group and methyl substitution, creates a versatile building block for more complex molecules. Researchers often utilize this compound as a precursor in the synthesis of various heterocyclic compounds, which are crucial in developing new pharmaceutical agents.
Recent studies have highlighted the potential of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone in medicinal chemistry applications. Its structural features make it particularly interesting for designing enzyme inhibitors and receptor modulators. The compound's electron-withdrawing groups influence its reactivity pattern, allowing for selective transformations that are valuable in multi-step synthesis. This characteristic has led to its increased use in fragment-based drug design approaches.
In the field of material science, 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone has shown promise as a component in photoactive materials. The nitroaromatic moiety contributes to interesting photophysical properties, making it potentially useful in developing organic electronic materials. Researchers are investigating its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its electron-accepting capabilities could prove valuable.
The synthesis and handling of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone require specialized knowledge in organic chemistry techniques. Proper storage conditions typically involve protection from light and moisture, with recommended temperatures below 25°C. Analytical characterization of this compound commonly employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and verify structural integrity.
Market trends indicate growing interest in specialty chemicals like 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone, particularly from pharmaceutical and agrochemical manufacturers. The compound's versatility as a synthetic intermediate has led to increased demand from contract research organizations and academic institutions engaged in drug discovery programs. Suppliers are responding by improving production processes to meet the need for high-purity batches of this material.
Environmental and safety considerations for 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when working with this compound. Waste disposal should comply with local regulations for organic chemical waste, with particular attention given to its nitroaromatic component.
Recent advancements in synthetic methodology have improved the accessibility of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone. Modern catalytic approaches and green chemistry principles are being applied to its production, reducing the environmental impact of its synthesis. These developments align with the pharmaceutical industry's growing emphasis on sustainable chemistry practices throughout the drug development pipeline.
The future outlook for 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone appears promising, with potential applications expanding beyond its current uses. Ongoing research into its biochemical interactions and material properties may uncover new opportunities in various scientific and industrial fields. As synthetic chemistry continues to evolve, this compound's role as a valuable building block is likely to grow, particularly in the development of novel therapeutic agents and advanced materials.
For researchers considering working with 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone, it's important to consult current literature for the most recent applications and synthetic protocols. The compound's multiple reactive sites offer numerous possibilities for chemical modification, making it a versatile tool in organic synthesis. Proper characterization of derivatives is essential, as the electronic effects of its substituents can significantly influence the properties of resulting compounds.
Quality control standards for 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone typically require purity levels exceeding 98% for most research applications. Reputable suppliers provide comprehensive analytical data with each batch, including chromatographic profiles and spectroscopic data. Researchers should verify these specifications when sourcing the compound for sensitive applications, particularly in pharmaceutical development where impurity profiles are critical.
The global market for fine chemicals like 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone continues to expand, driven by increasing R&D investment in life sciences and materials science. Market analysts predict steady growth in demand for such specialized intermediates, particularly in emerging economies where pharmaceutical and agrochemical production is increasing. This trend underscores the importance of reliable supply chains for research chemicals in supporting scientific advancement worldwide.
In conclusion, 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone (CAS 28478-40-2) represents an important building block in modern synthetic chemistry. Its unique combination of functional groups and reactivity patterns makes it valuable for numerous applications across chemical research and development. As scientific understanding of its properties deepens and synthetic methodologies advance, this compound is likely to play an increasingly significant role in the development of new chemical entities for various industries.
28478-40-2 (5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone) 関連製品
- 90887-48-2(4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)
- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)
- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)
- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)
- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)
- 1805671-20-8(Methyl 5-chloromethyl-4-cyano-2-fluorobenzoate)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 1429417-94-6(3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)
- 76241-81-1(3-iodobenzene-1,2-dicarbonitrile)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)



